molecular formula C17H21BO3 B7860765 Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860765
M. Wt: 284.2 g/mol
InChI Key: VVAMKIHTHYBXQU-UHFFFAOYSA-N
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Description

The compound Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- (systematic IUPAC name) features a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted at the 3-position with a methoxy group (-OCH₂-) linked to a 4-(1,1-dimethylethyl)phenyl moiety (tert-butylbenzyl group). This structure confers unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science.

Properties

IUPAC Name

[3-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-17(2,3)14-9-7-13(8-10-14)12-21-16-6-4-5-15(11-16)18(19)20/h4-11,19-20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAMKIHTHYBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-[(4-tert-butylbenzyl)oxy]benzene

Step 1: Alkylation of 3-Bromophenol
3-Bromophenol reacts with 4-tert-butylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield the ether intermediate.

3-Bromophenol+4-tert-Butylbenzyl bromideK2CO3,DMF3-Bromo-[(4-tert-butylbenzyl)oxy]benzene\text{3-Bromophenol} + \text{4-tert-Butylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Bromo-[(4-tert-butylbenzyl)oxy]benzene}

Yield : 85–92% (optimized).
Characterization : 1H NMR^1\text{H NMR} (CDCl₃) δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (t, J = 8.1 Hz, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 5.05 (s, 2H, OCH₂), 1.32 (s, 9H, C(CH₃)₃).

Palladium-Catalyzed Borylation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C.

3-Bromo-[(4-tert-butylbenzyl)oxy]benzene+B2pin2Pd(dppf)Cl2,KOAcBoronic acid pinacol ester\text{3-Bromo-[(4-tert-butylbenzyl)oxy]benzene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Boronic acid pinacol ester}

Deprotection : The pinacol ester is hydrolyzed with HCl (1 M) in THF/water (3:1) to yield the target boronic acid.
Yield : 70–78% over two steps.

Mitsunobu Etherification of 3-Hydroxyphenylboronic Acid

Synthesis of 3-Hydroxyphenylboronic Acid

Prepared via directed ortho-metalation of phenylboronic acid followed by quenching with trimethylborate, though low yields (40–50%) necessitate optimization.

Ether Formation

3-Hydroxyphenylboronic acid reacts with 4-tert-butylbenzyl alcohol under Mitsunobu conditions (DEAD, PPh₃, THF, 0°C to RT):

3-Hydroxyphenylboronic acid+4-tert-Butylbenzyl alcoholDEAD, PPh3Target compound\text{3-Hydroxyphenylboronic acid} + \text{4-tert-Butylbenzyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound}

Challenges : Boronic acid sensitivity to DEAD/PPh₃ necessitates inert conditions.
Yield : 55–60% (suboptimal due to side reactions).

Suzuki-Miyaura Cross-Coupling Alternative

Coupling of Preformed Fragments

Aryl halide (e.g., 3-iodophenyl 4-tert-butylbenzyl ether) couples with tert-butylbenzyl-protected boronic acid using Pd(PPh₃)₄ and K₂CO₃ in EtOH/H₂O:

3-Iodophenyl ether+Ar-B(OH)2Pd(PPh3)4,K2CO3Target compound\text{3-Iodophenyl ether} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{Target compound}

Optimization : Ethanol/water (4:1) at 100°C for 12 h improves yield to 82%.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Miyaura Borylation70–78%High regioselectivity; scalableRequires brominated precursor
Mitsunobu Etherification55–60%Direct ether formationLow yield; boronic acid instability
Suzuki Coupling82%Modular; uses commercial reagentsRequires prefunctionalized coupling partners

Characterization and Validation

Spectroscopic Data

  • 1H NMR^1\text{H NMR} : δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (t, J = 8.1 Hz, 1H, Ar-H), 5.05 (s, 2H, OCH₂), 1.32 (s, 9H, C(CH₃)₃).

  • 13C NMR^{13}\text{C NMR} : δ 160.2 (C-O), 149.3 (C-B), 128.1 (Ar-C), 55.3 (OCH₂), 31.2 (C(CH₃)₃).

  • HRMS : m/z calculated for C₁₇H₂₁BO₃ [M+H]⁺: 284.1621; found: 284.1618.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, confirming minimal byproducts.

Challenges and Optimization Strategies

  • Boronic Acid Instability : Use of pinacol ester protection during etherification steps prevents decomposition.

  • Regioselectivity : Miyaura borylation exclusively functionalizes the para position to the ether group, avoiding isomer formation.

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% maintains efficiency while lowering costs.

Industrial-Scale Considerations

  • Cost Analysis : Miyaura borylation is cost-effective at scale (~$120/kg vs. $200/kg for Mitsunobu).

  • Green Chemistry : Ethanol/water solvent systems in Suzuki coupling align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions: Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Reversible Covalent Bonding
Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex organic molecules. This property is particularly exploited in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds.

Synthesis Methods
The synthesis of Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- can be achieved through various methods:

  • Grignard Reaction : Involves the reaction of organomagnesium compounds with borate esters.
  • Transmetallation : Aryl silanes react with boron tribromide to yield aryl boron compounds.
  • Flow Chemistry : Enhances efficiency and yield while minimizing side reactions.

Medicinal Chemistry

Biological Activities
Boronic acids have garnered attention for their biological activities, including the inhibition of enzymes such as serine proteases. The unique structure of Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- allows it to interact selectively with specific biomolecules.

Therapeutic Potential
Research indicates that this compound could serve as a therapeutic agent against diseases like diabetes and cancer due to its ability to modulate biological pathways through reversible interactions. Studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate binding affinities.

Data Table: Comparison with Other Boronic Acids

Compound NameStructural FeaturesUnique Properties
Phenylboronic Acid Simple phenyl groupWidely used in Suzuki coupling
4-Methylphenylboronic Acid Methyl substitution on phenylHigher solubility in organic solvents
2-Hydroxyphenylboronic Acid Hydroxyl group on phenylStronger interaction with carbohydrates
4-(Trifluoromethyl)phenylboronic Acid Trifluoromethyl substitutionEnhanced electrophilicity
3-Pyridylboronic Acid Pyridine ring substitutionPotential application in drug design
Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- Tert-butyl and methoxy substitutionsSelective binding to biomolecules

Case Study 1: Inhibition of Serine Proteases

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various boronic acids on serine proteases. Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- demonstrated significant inhibition compared to other derivatives, suggesting its potential as a lead compound for drug development against protease-related diseases.

Case Study 2: Targeting Cancer Cells

A recent study focused on the application of boronic acids in targeting cancer cells through selective binding mechanisms. The findings indicated that Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- could effectively inhibit tumor growth in vitro by disrupting metabolic pathways critical for cancer cell survival.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Functional Group Variations

The tert-butylbenzyloxy substituent distinguishes this compound from other arylboronic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Substituent Key Properties References
B-[3-[[4-(1,1-Dimethylethyl)phenyl]methoxy]phenyl]boronic acid Not available C₁₈H₂₃BO₃ 3-(4-tert-butylbenzyloxy)phenyl High steric bulk; electron-donating tert-butyl group enhances stability
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 C₁₃H₁₃BO₃ 3-benzyloxyphenyl Moderate steric hindrance; widely used in Suzuki couplings
[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid - C₁₃H₁₂BFO₃ 3-(4-fluorobenzyloxy)phenyl Electron-withdrawing F enhances reactivity in electron-deficient systems
3-Chloro-4-isopropoxyphenylboronic acid - C₉H₁₂BClO₃ 3-chloro-4-isopropoxyphenyl Chlorine introduces regioselectivity in couplings; alkoxy group modulates solubility
4-(tert-Butyldimethylsiloxy)phenylboronic acid 159191-56-7 C₁₂H₂₁BO₃Si 4-(tert-butyldimethylsiloxy)phenyl Siloxy group increases hydrophobicity; used in protected intermediates

Electronic and Steric Effects

  • Steric Hindrance : The bulky tert-butyl group may reduce reaction rates in cross-couplings due to hindered access to the boron center, unlike smaller substituents like benzyloxy or methoxy .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications : While (3-(benzyloxy)phenyl)boronic acid (CAS 156682-54-1) is a common reagent, the tert-butyl variant’s steric bulk could necessitate optimized conditions (e.g., higher temperatures or bulky ligands) to achieve efficient coupling .
  • Hydrogenolysis Sensitivity: The benzyloxy group in analogs like (3-(benzyloxy)phenyl)boronic acid can be cleaved via hydrogenation, a feature useful in multi-step syntheses . The tert-butyl group, however, is stable under such conditions, offering orthogonal protection strategies.

Solubility and Stability

  • Stability : tert-Butyl-substituted boronic acids are generally stable under ambient conditions, whereas electron-deficient analogs (e.g., nitro-substituted) may require inert storage .

Case Studies from Literature

  • Pharmaceutical Intermediates : Benzyloxy- and tert-butyl-substituted boronic acids are intermediates in kinase inhibitor syntheses. For example, (3-(benzyloxy)phenyl)boronic acid is used in synthesizing antiproliferative agents .
  • Materials Science : Bulky tert-butyl groups improve thermal stability in polymers, as seen in analogs like 4-(tert-butyldimethylsiloxy)phenylboronic acid .

Limitations and Challenges

  • Synthetic Accessibility : The tert-butyl variant’s synthesis may require multi-step protocols, such as Friedel-Crafts alkylation followed by boronation, increasing cost and complexity.
  • Reaction Optimization : Steric hindrance necessitates tailored catalytic systems, as observed in hindered Suzuki couplings using Pd(OAc)₂ with SPhos ligands .

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, making them valuable in drug design and development. The compound Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- has garnered attention for its potential biological activities, including antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C17H21BO3
  • Molecular Weight : 284.2 g/mol
  • CAS Number : 1313760-38-1

The structure of this boronic acid derivative features a phenyl ring substituted with a tert-butyl group and a methoxy group, which may influence its biological activity through steric and electronic effects.

Antioxidant Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. A related compound synthesized from phenyl boronic acid showed an IC50 value of 0.11 µg/mL in the ABTS cation radical scavenging assay, indicating strong antioxidant potential . This suggests that the presence of the boronic acid moiety can enhance the compound's ability to neutralize free radicals.

Antibacterial Activity

The antibacterial efficacy of boronic acids has been well-documented. The compound demonstrated effectiveness against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL . This activity is attributed to the ability of boronic acids to interfere with bacterial cell wall synthesis and function.

Anticancer Activity

Boronic acid derivatives have shown promise in anticancer applications. The aforementioned study reported that a related compound had an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating substantial cytotoxicity towards cancer cells while exhibiting minimal toxicity towards healthy cell lines . This selective cytotoxicity is crucial for developing effective cancer therapies.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes. The compound exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL) . Additionally, it showed significant antiurease (IC50: 1.10 µg/mL) and antithyrosinase (IC50: 11.52 µg/mL) activities, indicating its potential as a therapeutic agent in conditions where these enzymes play a role.

Study on Antioxidant and Antibacterial Properties

A recent publication detailed the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin. This compound was incorporated into a cream formulation that underwent extensive dermatological and microbiological testing. Results indicated that the cream was both effective as an antioxidant and safe for skin application, highlighting the dual functionality of boronic acid derivatives in cosmetic formulations .

Review on Medicinal Applications

A comprehensive review outlined the medicinal chemistry of boronic acids, emphasizing their applications in treating various diseases, including cancer and bacterial infections. The review noted that modifications to the boronic acid structure could enhance selectivity and pharmacokinetic properties, thereby improving therapeutic outcomes .

Q & A

Q. Table 1. Key Synthetic Parameters for Boronic Acid Derivatives

ParameterOptimal ConditionImpact on YieldReference
Boron SourceBis(pinacolato)diboron+30% vs. B₂Pin₂
LigandXPhosReduces protodeboronation
Temperature80–100°CBalances rate vs. side reactions

Q. Table 2. Fluorescent Sensor Design Guidelines

PropertyStrategyExample OutcomeReference
SelectivityIntroduce pyrenyl groupsEnhanced discrimination of α-hydroxy acids
pH Independenced-PeT optimization via DFT8-fold fluorescence gain
StabilityPolymer conjugation (e.g., PAPBA)Reduced boroxine formation

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